molecular formula C9H17NO2 B2645765 2-amino-2-(3-methylcyclohexyl)acetic Acid CAS No. 409095-01-8

2-amino-2-(3-methylcyclohexyl)acetic Acid

Cat. No. B2645765
M. Wt: 171.24
InChI Key: JXKLPTPNYNKUDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(3-methylcyclohexyl)acetic acid is a research-use-only compound with the CAS No. 409095-01-8 . It has a molecular weight of 171.24 and a molecular formula of C9H17NO2 .


Molecular Structure Analysis

The molecular structure of 2-amino-2-(3-methylcyclohexyl)acetic acid consists of 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C9H17NO2.ClH/c1-6-3-2-4-7(5-6)8(10)9(11)12;/h6-8H,2-5,10H2,1H3,(H,11,12);1H .

Scientific Research Applications

Synthesis and Characterization

  • Antioxidant and Enzymatic Inhibition : One study explored the synthesis and characterization of transition metal complexes involving an amino acid bearing Schiff base ligand related to "2-amino-2-(3-methylcyclohexyl)acetic Acid." These complexes exhibited significant free radical scavenging properties and selective inhibitory activities against xanthine oxidase, with potential implications for managing oxidative stress and related disorders (Ikram et al., 2015).

Chemical Reactions and Mechanisms

  • Multi-Component Syntheses : Research on lithium perchlorate- and acetic anhydride-assisted syntheses highlighted the creation of complex organic structures from simple precursors, showcasing the compound's role in facilitating novel chemical reactions (Gu & Georg, 2013).

Biochemical Studies

  • Metabolic Pathway Insights : A study identified cis- and trans-4-hydroxycyclohexylacetic acid in a child with transient tyrosinemia, suggesting a potential defect in the metabolic pathway involving 4-hydroxyphenylpyruvate dioxygenase (Niederwieser et al., 1978).

Corrosion Inhibition

  • Corrosion Inhibition : An investigation into the corrosion inhibitive performance of amino acids on metals revealed that certain amino acids, including those structurally related to "2-amino-2-(3-methylcyclohexyl)acetic Acid," could provide effective protection against corrosion, offering insights into environmentally friendly corrosion inhibitors (Kaya et al., 2016).

Medical Chemistry and Drug Design

  • Neuroexcitatory Amino Acid Antagonists : Research on bicyclic lactones derived from kainic acid, structurally similar to "2-amino-2-(3-methylcyclohexyl)acetic Acid," demonstrated their potential as selective antagonists of neuroexcitatory amino acids, which could lead to new treatments for neurological disorders (Goldberg et al., 1983).

properties

IUPAC Name

2-amino-2-(3-methylcyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-6-3-2-4-7(5-6)8(10)9(11)12/h6-8H,2-5,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKLPTPNYNKUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-2-(3-methylcyclohexyl)acetic Acid

CAS RN

409095-01-8
Record name 2-amino-2-(3-methylcyclohexyl)acetic acid
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